molecular formula C17H16N2O3S B2669329 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 476285-18-4

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2669329
CAS No.: 476285-18-4
M. Wt: 328.39
InChI Key: FNXCIAZNKAJVSC-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization to form the benzothiazole ring. The final step involves the reaction with phenoxyacetyl chloride to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:

  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

These compounds share a similar benzothiazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to its phenoxyacetamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXCIAZNKAJVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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